Methyl 2-[[2-(difluoromethyl)pyrazol-3-yl]amino]acetate
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Overview
Description
“Methyl 2-[[2-(difluoromethyl)pyrazol-3-yl]amino]acetate” is a compound that contains a pyrazole ring. Pyrazole is an organic compound of the azole group with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “Methyl 2-[[2-(difluoromethyl)pyrazol-3-yl]amino]acetate”, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Difluoromethylation processes based on X–CF2H bond formation, where X is C (sp), C (sp2), C (sp3), O, N, or S, have also been used .Molecular Structure Analysis
The molecular structure of “Methyl 2-[[2-(difluoromethyl)pyrazol-3-yl]amino]acetate” is characterized by a pyrazole ring, which is a 5-membered ring with two nitrogen atoms at different positions . The compound also contains a difluoromethyl group, which is attached to the pyrazole ring.Chemical Reactions Analysis
The chemical reactions involving “Methyl 2-[[2-(difluoromethyl)pyrazol-3-yl]amino]acetate” can be complex, involving various processes such as electrophilic, nucleophilic, radical, and cross-coupling methods . The compound can also undergo reactions with other molecules, leading to the formation of new compounds.properties
IUPAC Name |
methyl 2-[[2-(difluoromethyl)pyrazol-3-yl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O2/c1-14-6(13)4-10-5-2-3-11-12(5)7(8)9/h2-3,7,10H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUCNGPEGIFMNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC=NN1C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[2-(difluoromethyl)pyrazol-3-yl]amino]acetate |
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